molecular formula C21H32O6 B10821924 Nanangenine B

Nanangenine B

Cat. No.: B10821924
M. Wt: 380.5 g/mol
InChI Key: AKSMCYXVBDZJRK-QOGIMEQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Nanangenine B is typically isolated from the fungal species Aspergillus nanangensis. The preparation involves culturing the fungus under specific conditions to promote the production of secondary metabolites, followed by extraction and purification processes. Detailed synthetic routes and industrial production methods for this compound are not extensively documented, as the primary source remains natural extraction .

Chemical Reactions Analysis

Nanangenine B undergoes various chemical reactions typical of sesquiterpenoids. These include:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nanangenine B has several scientific research applications:

Comparison with Similar Compounds

Nanangenine B is part of a family of drimane sesquiterpenoids, which include:

  • Nanangenine A
  • Nanangenine C
  • Isothis compound

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific cytotoxic profile and the conditions under which it is produced .

Properties

IUPAC Name

[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-12-26-18(24)21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSMCYXVBDZJRK-QOGIMEQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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